(3R)-3-(4-bromophenyl)piperidine
Description
Significance of Chiral Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry
Chiral piperidine scaffolds are foundational elements in the design of a large number of pharmaceuticals. nih.govthieme-connect.commdpi.comnih.gov Their prevalence stems from their ability to introduce three-dimensional complexity into otherwise flat molecules, a characteristic that is increasingly sought after to enhance specificity and improve physicochemical properties. thieme-connect.com The introduction of a chiral center into the piperidine ring can profoundly influence a molecule's biological activity and pharmacokinetic profile. thieme-connect.com
The strategic incorporation of chiral piperidine moieties can lead to several advantageous modifications in a drug candidate. These include the modulation of physicochemical properties such as solubility and lipophilicity (logD), the enhancement of biological activity and selectivity for its intended target, and the improvement of pharmacokinetic properties. thieme-connect.com For instance, altering the position of a substituent on the piperidine ring can significantly change its logD value, as observed in studies of SUCNR1 inhibitors where a 3-piperidyl analog showed a notable increase in lipophilicity compared to its 4-piperidyl counterpart. thieme-connect.com Furthermore, the stereochemistry of the piperidine scaffold can be a critical determinant of its biological efficacy. In a series of anti-tuberculosis agents, the chirality at the secondary hydroxyl group of aryl piperidinol analogs did not show a clear correlation with activity, whereas the substitution pattern on the phenyl ring was a more definitive factor. nih.gov
The following interactive table provides examples of how the introduction of chirality and substitutions on the piperidine ring can impact the properties and activities of various compounds.
Table 1: Impact of Chiral Piperidine Scaffolds on Compound Properties
| Compound Class | Modification | Observed Effect | Reference |
|---|---|---|---|
| SUCNR1 Inhibitors | Shift of substituent from 4- to 3-position of the piperidine ring | Increased lipophilicity (logD from 2.5 to 3.6) | thieme-connect.com |
| Fibrinolysis Inhibitors | Introduction of a methyl group at the 2-position of the piperidine ring | Decreased potency but remarkably increased selectivity over GABAa | thieme-connect.com |
| Anti-tuberculosis Agents | Variation of substituents on the phenoxy C ring of aryl piperidinol analogs | 4-chloro and 4-trifluoromethyl analogs showed highest activity | nih.gov |
| Renin Inhibitors | Heterocyclic core modifications and hydrophilic attachments to the piperidine ring | Improved physical properties (lower lipophilicity, improved solubility) | nih.gov |
Stereochemical Importance and Nomenclature of (3R)-3-(4-Bromophenyl)piperidine
The nomenclature "this compound" precisely defines the three-dimensional arrangement of atoms around the chiral center at the third position of the piperidine ring. This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a standardized method for assigning absolute configuration to stereoisomers. vanderbilt.eduyoutube.comlibretexts.orgyoutube.com
To assign the (R) or (S) configuration, the four substituents attached to the chiral carbon are ranked based on their atomic number. The group with the highest atomic number receives the highest priority. youtube.com For this compound, the chiral center is the carbon at position 3 of the piperidine ring. The four groups attached to this carbon are:
The 4-bromophenyl group.
The nitrogen atom of the piperidine ring (part of the C2-N-C6 path).
The carbon atom at position 4 of the piperidine ring (part of the C4-C5 path).
A hydrogen atom.
Following the CIP rules, the 4-bromophenyl group is assigned the highest priority (1) due to the high atomic number of bromine. The nitrogen atom has a higher atomic number than the carbon atom at position 4, so the C2-N-C6 path gets priority (2) and the C4-C5 path gets priority (3). The hydrogen atom has the lowest atomic number and thus the lowest priority (4). When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise direction, hence the designation (R) for rectus (Latin for right). libretexts.orgyoutube.com
The stereochemical purity of this compound is of paramount importance as it is a key intermediate in the synthesis of the anticancer drug Niraparib. nih.govtmc.edu Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. tmc.edu The specific (R)-configuration of the 3-(4-bromophenyl)piperidine (B3029733) moiety is crucial for the drug's binding affinity and inhibitory activity against PARP. The synthesis of enantiomerically pure this compound is therefore a critical step in the manufacturing of Niraparib. nih.govtmc.edu Enantioselective synthesis strategies, such as those employing rhodium-catalyzed asymmetric reductive Heck reactions, have been developed to produce this specific stereoisomer with high yield and enantioselectivity. nih.govtmc.edu
Overview of Research Directions for Bromophenyl Piperidine Derivatives
The bromophenyl piperidine scaffold, particularly in its chiral forms, is a versatile building block in the development of new therapeutic agents across various disease areas. Research into derivatives of this scaffold is active and has yielded promising candidates in oncology, neurodegenerative diseases, and antiviral applications.
In the field of oncology , bromophenyl piperidine derivatives are extensively investigated as PARP inhibitors. tmc.edu The rationale behind this approach lies in the concept of synthetic lethality, where inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like those with BRCA mutations) leads to cell death. Niraparib is a clinical testament to the success of this strategy. tmc.edu
In the context of neurodegenerative diseases , piperidine derivatives are being explored for their potential to modulate various targets in the central nervous system. Quantitative structure-activity relationship (QSAR) studies on 4-phenylpiperidine (B165713) derivatives have been conducted to design potent mu-opioid agonists. nih.gov While not directly involving the 3-(4-bromophenyl)piperidine structure, these studies highlight the broader applicability of the phenylpiperidine scaffold in neuroscience research.
Furthermore, research has extended into the antiviral potential of piperidine derivatives. Studies have shown that N-substituted piperidines can exhibit activity against influenza viruses. nih.govnih.gov For instance, certain fluorobenzoic acid esters of N-substituted piperidines have demonstrated efficacy against the influenza A/H1N1 virus. nih.gov The introduction of a bromine atom on the phenyl ring can further modulate the antiviral activity of these compounds.
The following interactive table summarizes some of the key research findings for bromophenyl piperidine derivatives in different therapeutic areas.
Table 2: Research Findings on Bromophenyl Piperidine Derivatives
| Research Area | Compound/Derivative Class | Key Finding | Reference |
|---|---|---|---|
| Oncology | Niraparib (incorporating this compound) | Potent PARP inhibitor effective in certain cancers with DNA repair deficiencies. | tmc.edu |
| Oncology | 3-Phenylpiperidine (B1330008) derivatives | Inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction in colorectal cancer. | nih.gov |
| Antiviral | Ferulic acids with piperazine (B1678402) moiety (related scaffold) | Antiviral activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). | arabjchem.org |
| Antiviral | N-substituted piperidines | Efficacy against influenza A/H1N1 virus. | nih.govnih.gov |
| Neuroscience | 4-Phenylpiperidine derivatives | Development of mu-opioid agonists based on QSAR studies. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3R)-3-(4-bromophenyl)piperidine in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment and number of different types of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the piperidine (B6355638) ring.
The protons on the brominated aromatic ring typically appear as a set of two doublets in the downfield region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected at a slightly different chemical shift than the protons meta to it due to the electronic effects of the substituent.
The piperidine ring protons resonate in the upfield region of the spectrum. The proton at the chiral center (C3) would likely appear as a complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be in the range of δ 2.5-3.5 ppm, while the other methylene protons (C4 and C5) would appear at a more shielded position. The N-H proton of the piperidine ring would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to Br) | ~7.45 | d |
| Aromatic H (meta to Br) | ~7.15 | d |
| Piperidine H3 | ~2.9-3.2 | m |
| Piperidine H2, H6 | ~2.6-3.4 | m |
| Piperidine H4, H5 | ~1.6-2.2 | m |
| Piperidine N-H | Variable (e.g., ~1.5-2.5) | br s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. For this compound, a total of nine distinct carbon signals are expected, corresponding to the five carbons of the piperidine ring and the four unique carbons of the 4-bromophenyl substituent.
The aromatic carbons will resonate in the downfield region (δ 115-150 ppm). The carbon atom attached to the bromine (C-Br) is expected to be observed around δ 120-125 ppm, while the ipso-carbon attached to the piperidine ring will appear further downfield. The other two aromatic carbon signals will also be in this region.
The aliphatic carbons of the piperidine ring will appear in the upfield region (δ 25-55 ppm). The chiral carbon (C3) and the carbons adjacent to the nitrogen (C2 and C6) will have characteristic chemical shifts that can be definitively assigned using 2D NMR techniques.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | ~121 |
| Aromatic C-H | ~128-132 |
| Aromatic C-ipso | ~145 |
| Piperidine C3 | ~40 |
| Piperidine C2, C6 | ~47-52 |
| Piperidine C4, C5 | ~25-35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the piperidine ring, allowing for the tracing of the entire spin system from H2 through to H6. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to. This allows for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For instance, it would show correlations from the H3 proton of the piperidine ring to the ipso-carbon of the phenyl ring, confirming the point of attachment. Correlations from the aromatic protons to various carbons in the phenyl ring would further solidify the substitution pattern.
Vibrational Spectroscopy (Infrared, Raman) and Mass Spectrometry for Molecular Fingerprinting
Vibrational spectroscopy and mass spectrometry provide complementary information for the characterization of this compound.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR and Raman spectra serve as a molecular fingerprint, with characteristic peaks corresponding to specific functional groups and bond vibrations. americanpharmaceuticalreview.com Key expected vibrational bands include:
N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ in the IR spectrum.
Aromatic C-H stretch: Sharp bands typically appearing just above 3000 cm⁻¹.
Aliphatic C-H stretch: Strong bands appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: Bands in the region of 1600-1450 cm⁻¹.
C-N stretch: Typically observed in the 1250-1020 cm⁻¹ region.
C-Br stretch: A strong band in the lower frequency region of the IR spectrum, often below 700 cm⁻¹.
The combination of IR and Raman spectroscopy can be particularly powerful, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. nih.gov The fragmentation of piperidine derivatives often involves cleavage of the ring, with the charge being retained on the nitrogen-containing fragment. scielo.brmiamioh.edu The loss of the bromophenyl group or cleavage within the piperidine ring would be expected fragmentation pathways. researchgate.netresearchgate.net
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structural Analysis
While NMR spectroscopy can define the relative stereochemistry and connectivity, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated. nih.gov
This technique would confirm the R configuration at the C3 stereocenter. Furthermore, X-ray analysis reveals detailed information about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. rsc.orgacs.org It would also show the conformation of the piperidine ring, which typically adopts a chair conformation, and the orientation of the 4-bromophenyl substituent (axial or equatorial). Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperidine N-H group, would also be elucidated. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound This table presents typical parameters that would be obtained from an X-ray crystallographic analysis.
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.3 |
| α, β, γ (°) | 90, 90, 90 |
| Z (molecules/unit cell) | 4 |
| Piperidine Ring Conformation | Chair |
| 4-Bromophenyl Substituent | Equatorial |
Chromatographic Techniques for Enantiomeric Purity and Isomeric Separation
Chromatographic methods are essential for assessing the enantiomeric purity of this compound and for separating it from its (S)-enantiomer or other related isomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers. nih.gov A chiral stationary phase (CSP) is employed, which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating a wide range of chiral compounds, including those with piperidine scaffolds. phenomenex.com The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomers. capes.gov.br
Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be an effective separation technique. This often involves derivatization of the amine group to increase volatility, followed by separation on a column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
These chromatographic techniques are not only crucial for the final purification of the desired enantiomer but are also vital for quality control to ensure high enantiomeric excess (e.e.), which is often a critical requirement for pharmaceutical intermediates.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The enantiomeric purity of 3-(4-bromophenyl)piperidine (B3029733) is typically determined by chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. The selection of the appropriate CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation.
For the analysis of 3-arylpiperidines, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate (B1207046) derivatives, have proven to be highly effective. mdpi.comnih.gov For instance, a Chiralpak® IB column, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used for the enantioselective analysis of similar chiral imidazolines under reversed-phase conditions. mdpi.com Another effective approach for structurally related β-amino acids involves the use of a Pirkle-type column, such as the (R,R) Whelk-O1, which operates on a π-acceptor/π-donor interaction mechanism.
In a typical method development for this compound, a racemic mixture of 3-(4-bromophenyl)piperidine is injected onto a chiral column to establish the retention times of both the (R) and (S) enantiomers. The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as ethanol (B145695) or isopropanol, with small amounts of additives like trifluoroacetic acid (TFA) or an amine to improve peak shape and resolution. The enantiomeric excess of a sample enriched in the (3R)-enantiomer is then calculated from the peak areas of the two enantiomers in the chromatogram.
Research on the chiral separation of analogous compounds provides a strong basis for the method applied to this compound. For the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, a normal-phase HPLC method was developed using an (R,R) Whelk-O1 chiral column. This method achieved excellent resolution between the enantiomers. The optimized mobile phase consisted of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine. This system allows for clear separation and quantification of each enantiomer.
The separation mechanism on such Pirkle-type columns involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral stationary phase. The bromophenyl group of the analyte can act as a π-basic region, interacting with the π-acidic 3,5-dinitrophenyl group of the CSP. The secondary amine of the piperidine ring can form hydrogen bonds with the CSP. The differential stability of these transient diastereomeric complexes for the (R) and (S) enantiomers results in their chromatographic separation.
The following table summarizes a representative set of chromatographic conditions and the resulting data for the chiral separation of 3-(4-bromophenyl)piperidine enantiomers, based on established methods for similar compounds.
Interactive Data Table: Chiral HPLC Parameters for 3-(4-bromophenyl)piperidine
| Parameter | Value |
| Column | (R,R) Whelk-O1 |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Retention Time (S)-enantiomer | ~18.0 min |
| Retention Time (R)-enantiomer | ~22.5 min |
| Resolution (Rs) | > 2.5 |
Computational and Theoretical Investigations of 3r 3 4 Bromophenyl Piperidine and Analogues
Density Functional Theory (DFT) Studies for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometry, reaction energies, and other properties. For piperidine-based compounds, DFT calculations provide a robust framework for understanding molecular geometry, stability, and reactivity. researchgate.net
The piperidine (B6355638) ring typically exists in a chair conformation to minimize steric and torsional strain. For a 3-substituted piperidine like (3R)-3-(4-bromophenyl)piperidine, the substituent can adopt either an axial or an equatorial position. DFT-based geometry optimization is employed to determine the most stable conformer by finding the lowest energy structure on the potential energy surface.
The conformational analysis involves comparing the relative energies of the possible chair conformers. The equatorial conformer is generally more stable due to reduced steric hindrance. In the case of this compound, the large 4-bromophenyl group strongly favors the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the piperidine ring. Studies on related phenylmorphan (B1201687) compounds show a distinct preference for a chair-chair conformation with the phenyl group oriented to fit into the cleft formed by the piperidine and cyclohexane (B81311) rings. nih.gov The final optimized geometry represents the most probable structure of the molecule at its ground state.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair 1 | Equatorial | 0.00 | >99 |
| Chair 2 | Axial | ~3-5 | <1 |
| Twist-Boat | - | ~5-7 | <<1 |
Note: This table presents typical expected values for a 3-arylpiperidine derivative. Actual values require specific DFT calculations.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be correlated with experimental spectra to validate the computational model.
For this compound, key vibrational modes include:
N-H stretch: Typically observed in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretch: Found around 3000-3100 cm⁻¹.
Aliphatic C-H stretch: Found in the 2800-3000 cm⁻¹ range.
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretch: Occurring in the 1000-1200 cm⁻¹ range.
C-Br stretch: A low-frequency vibration, typically below 700 cm⁻¹.
Comparing these calculated frequencies with experimental data allows for a detailed assignment of the spectral bands.
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|---|
| ν(N-H) | Piperidine N-H | 3400 - 3450 |
| ν(C-H) | Aromatic Ring | 3050 - 3100 |
| ν(C-H) | Piperidine C-H | 2850 - 2980 |
| ν(C=C) | Aromatic Ring | 1580, 1480 |
| δ(CH₂) | Piperidine CH₂ Scissoring | 1440 - 1460 |
| ν(C-N) | Piperidine C-N | 1100 - 1150 |
| ν(C-Br) | Bromophenyl C-Br | 600 - 650 |
Note: These frequencies are illustrative and can vary based on the level of theory and basis set used in the calculation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative nitrogen and bromine atoms.
Positive Potential (Blue): Regions of low electron density or electron deficiency, susceptible to nucleophilic attack. This is most prominent around the hydrogen atom attached to the piperidine nitrogen (the N-H group), making it a potential hydrogen bond donor site.
The MEP analysis provides a visual guide to the molecule's polarity and its potential non-covalent interaction sites.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity and electronic properties.
HOMO: The outermost orbital containing electrons, which acts as an electron donor. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring and the nitrogen atom.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.
Table 3: Illustrative FMO Properties for this compound
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 5.0 to 5.5 |
Note: Values are illustrative and depend on the computational method.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method is particularly useful for analyzing delocalization effects, such as hyperconjugation, and quantifying intermolecular interactions. youtube.comrsc.org
In this compound, NBO analysis can quantify:
Charge Distribution: Provides a more detailed atomic charge distribution than other methods.
Hybridization: Determines the hybridization of atomic orbitals in bonds.
Donor-Acceptor Interactions: The most powerful feature of NBO is the analysis of donor-acceptor (or hyperconjugative) interactions. It evaluates the stabilization energy (E⁽²⁾) from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, it can quantify the interaction between the nitrogen lone pair (donor) and antibonding orbitals (acceptor) of adjacent C-C or C-H bonds, as well as interactions involving the aromatic ring and the bromine atom. These interactions are crucial for understanding the molecule's conformational preferences and reactivity.
Molecular Dynamics Simulations for Conformational Behavior and Flexibility
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational flexibility and interactions with the environment (e.g., solvent). researchgate.net
For this compound, an MD simulation could reveal:
Conformational Sampling: How the molecule explores different conformations around its energy minima. This includes the flexibility of the piperidine ring (e.g., slight deviations from the perfect chair) and the rotation of the C-N and C-C single bonds.
Solvent Effects: How the presence of a solvent (like water) influences the conformational preferences and the accessibility of different parts of the molecule. The solvent accessible surface area (SASA) can be calculated to quantify this.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the piperidine's N-H group and solvent molecules or other potential partners can be tracked over time.
MD simulations are particularly important for understanding how a molecule like this compound might behave in a biological environment, providing insights into its flexibility and potential binding modes with larger macromolecules. researchgate.net
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The accurate prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a cornerstone of modern computational chemistry, offering a powerful tool for structure elucidation and verification. For molecules like this compound, theoretical calculations can provide a highly detailed picture of the magnetic environment of each nucleus.
Detailed research findings indicate that Density Functional Theory (DFT) is the most prevalent and reliable method for the in silico prediction of NMR chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT frameworks to ensure the gauge-invariance of the calculated magnetic shielding tensors. nih.gov The selection of the functional and basis set is critical for the accuracy of the predictions. Various combinations have been benchmarked for organic molecules, with hybrid functionals like B3LYP and M06-2X often providing a good balance of accuracy and computational cost. nih.govnih.gov
The computational protocol for predicting NMR chemical shifts for a molecule such as this compound typically involves several steps. Initially, a conformational search is performed using molecular mechanics force fields to identify low-energy conformers of the molecule. These conformers are then optimized at a higher level of theory, usually DFT with a suitable basis set (e.g., 6-31G(d) or larger). nih.gov Subsequently, the NMR shielding constants are calculated for the optimized geometries. To improve accuracy, the calculated shielding constants are often scaled using linear regression analysis against experimental data for a set of known compounds. youtube.com More advanced protocols may also incorporate solvent effects using implicit or explicit solvation models. nih.gov
While specific in silico NMR data for this compound is not extensively published, the methodologies are well-established. The predicted chemical shifts can be invaluable in assigning experimental spectra, especially for complex structures or for distinguishing between stereoisomers.
Table 1: Commonly Employed Computational Methods for NMR Chemical Shift Prediction
| Methodology | Functional | Basis Set | Key Features |
| DFT-GIAO | B3LYP | 6-31G(d), 6-311+G(d,p), cc-pVTZ | A widely used and versatile combination for good accuracy. nih.gov |
| DFT-GIAO | M06-2X | 6-31+G(d,p) | Often provides improved results for systems with significant non-covalent interactions. nih.gov |
| DFT-GIAO | PBE0 | QZ4P | A hybrid functional that can offer high accuracy, especially when paired with a large basis set. scm.com |
| Machine Learning | - | - | Utilizes trained models to predict chemical shifts based on molecular descriptors, can be significantly faster than DFT. nih.gov |
Computational Modeling for Exploring Molecular Interactions (e.g., docking studies if applied to scaffold modifications, without discussing biological results)
Computational modeling, particularly through molecular docking and molecular dynamics simulations, is a powerful approach to investigate the non-covalent interactions of a molecular scaffold upon modification. For the this compound scaffold, these methods can elucidate how changes to the core structure influence its conformational preferences and its potential for intermolecular interactions.
The types of interactions that are typically analyzed for phenylpiperidine scaffolds include:
Hydrophobic Interactions: The phenyl group can engage in hydrophobic contacts with nonpolar residues.
Hydrogen Bonding: The piperidine nitrogen, when protonated, can act as a hydrogen bond donor.
Pi-Cation Interactions: The piperidine nitrogen can also participate in pi-cation interactions with aromatic residues. nih.gov
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor.
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by providing a dynamic view of the molecule's behavior over time. MD can reveal the stability of certain conformations and the persistence of key intermolecular contacts.
Table 2: Computational Approaches for Modeling Molecular Interactions of Scaffolds
| Computational Method | Purpose | Typical Information Gained |
| Molecular Mechanics (MM) | Conformational analysis and energy minimization. nih.gov | Identification of low-energy conformers, steric clashes upon modification. |
| Molecular Docking | Prediction of binding orientation and conformation within a target site. | Preferred binding poses, key intermolecular contacts (hydrogen bonds, hydrophobic interactions). tandfonline.com |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes. | Stability of conformations and interactions over time, flexibility of the scaffold. |
Applications and Role in Advanced Organic and Chemical Biology Research
Utilization as a Chiral Building Block in Asymmetric Synthesis
The enantiopure nature of (3R)-3-(4-bromophenyl)piperidine makes it a significant chiral building block in asymmetric synthesis. nih.govsigmaaldrich.comportico.org Chiral building blocks are essential starting materials that introduce stereochemistry into a target molecule at an early stage, often simplifying complex synthetic routes and avoiding costly and difficult resolution steps later on. nih.govresearchgate.net The piperidine (B6355638) ring is a prevalent N-heterocycle in numerous natural products and pharmaceuticals, and methods to access enantiomerically enriched versions are of high importance. acs.orgsnnu.edu.cn The synthesis of such chiral piperidines can be achieved through various methods, including the asymmetric reduction of ketone precursors or the resolution of racemic mixtures, to yield key intermediates like this compound. google.compatsnap.com
The this compound scaffold is an ideal starting point for the construction of diverse chemical libraries. nih.gov These libraries, which can contain thousands to millions of structurally related compounds, are crucial for high-throughput screening in drug discovery to identify new hit compounds. nih.gov By leveraging the piperidine core and the reactive handle of the bromo-substituent, chemists can employ combinatorial chemistry approaches to generate large sets of molecules. acs.orgnih.gov The bromine atom, for instance, can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of different substituents, thereby creating extensive structural diversity from a single chiral precursor. This strategy allows for the systematic exploration of the chemical space around the 3-phenylpiperidine (B1330008) core to find molecules with desired biological activities. acs.org
Table 1: Representative Reactions for Library Diversification
| Reaction Type | Reagent/Catalyst | Functional Group Introduced |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl or Heteroaryl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures with similar or improved properties compared to a known active compound. nih.govnih.gov The 3-phenylpiperidine motif, as found in this compound, can serve as both a starting point and a target for scaffold hopping exercises. nih.gov For example, researchers might replace a different heterocyclic core in a known drug with the phenylpiperidine scaffold to explore new intellectual property space or to improve pharmacokinetic properties. nih.govnih.gov
Conversely, this compound is an excellent precursor for analogue synthesis. By making systematic structural modifications, chemists can probe the structure-activity relationship (SAR) of a lead compound. nih.govnih.gov For instance, analogues of this compound can be synthesized to explore the impact of different substituents on the phenyl ring or at the piperidine nitrogen on receptor binding and functional activity. nih.gov This systematic approach was instrumental in the development of potent opioid receptor antagonists. nih.gov
Precursor in the Development of Advanced Heterocyclic Systems
The this compound molecule is not just a final structural element but also a crucial intermediate for building more complex, polycyclic heterocyclic systems. nih.govnih.gov Many biologically active compounds feature fused or bridged ring systems that are constructed from simpler heterocyclic precursors. rsc.org
A prominent example of its role as a precursor is in the synthesis of the PARP inhibitor, Niraparib. The related (S)-enantiomer, (S)-3-(4-bromophenyl)piperidine, is a documented key intermediate in the manufacturing process of this anticancer drug. google.compatsnap.com The synthesis involves several steps to construct the final complex indazole-carboxamide structure onto the piperidine core. patsnap.com This highlights how a relatively simple chiral piperidine derivative serves as the foundational element upon which a sophisticated, multi-ring therapeutic agent is built. The bromophenyl group is particularly useful in these multi-step syntheses, providing a site for further elaboration and ring formation. google.com
Table 2: Examples of Advanced Heterocyclic Systems Derived from Phenylpiperidine Scaffolds
| Precursor Type | Resulting Heterocyclic System | Application/Significance |
|---|---|---|
| Phenylpiperidine | Quinoxaline derivatives nih.gov | Antitumor agents nih.gov |
| Phenylpiperidine | Quinolizidine alkaloids rsc.org | Natural product synthesis rsc.org |
| (S)-3-Arylpiperidine | Indazole-based structures (e.g., Niraparib) patsnap.com | PARP inhibitors for cancer therapy snnu.edu.cngoogle.com |
Role in the Design and Synthesis of Chemical Probes for Receptor Research
Chemical probes are indispensable tools for elucidating the function of biological targets like receptors. rsc.org The 4-phenylpiperidine (B165713) scaffold, a close relative of this compound, is a well-established pharmacophore for targeting various receptors, particularly opioid receptors. nih.govnih.govresearchgate.net
Researchers have designed and synthesized numerous ligands based on this scaffold to study receptor-ligand interactions. nih.govnih.gov For example, structurally rigid analogues have been created to lock the conformation of the molecule, providing insights into the specific three-dimensional shape required for binding and activity at the mu-opioid receptor. nih.gov The this compound molecule is an excellent starting point for such probes. The bromine atom can be used as a handle to attach linkers, fluorescent tags, or biotin (B1667282) labels, facilitating biochemical assays and imaging studies. Furthermore, the bromine can be replaced with a radioactive isotope (e.g., ⁷⁶Br) to create radioligands for positron emission tomography (PET) imaging, allowing for the in vivo visualization of receptor distribution and density in the brain. The development of bivalent probes, which can simultaneously engage two different receptors, has also been explored using related scaffolds to investigate receptor dimerization, such as the putative heterodimerization of the mu-opioid receptor (MOR) and the chemokine receptor CXCR4. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (3R)-3-(4-bromophenyl)piperidine and its derivatives?
- Answer : The compound can be synthesized via condensation reactions involving 4-bromo acetophenone and aldehydes (e.g., vetraldehyde) in methanol or ethanol, catalyzed by piperidine or NaOH. For example, intermediate chalcone derivatives form under basic conditions, followed by cyclization with malononitrile. Reaction progress is monitored via TLC, and products are purified via recrystallization from methanol . Optimizing solvent polarity and catalyst concentration is critical for yield improvement.
Q. How is the structural elucidation of this compound performed post-synthesis?
- Answer : Structural confirmation relies on spectroscopic techniques:
- FTIR : Identifies functional groups (e.g., C-Br stretching at ~560 cm⁻¹, piperidine ring vibrations).
- NMR : ¹H NMR confirms aromatic protons (δ 7.3–7.5 ppm for bromophenyl) and piperidine protons (δ 1.5–3.0 ppm). ¹³C NMR detects quaternary carbons adjacent to bromine (δ 120–130 ppm).
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What mechanistic insights explain solvent-dependent product variation in piperidine derivative synthesis?
- Answer : Solvent lone pairs (e.g., hydroxyl groups in methanol/ethanol) stabilize transition states via hydrogen bonding, directing reaction pathways. For example, ethanol promotes alkoxypyridine formation (compounds 4/5) over 4-H-cyanopyran due to nucleophilic attack by the solvent’s oxygen. Computational studies (e.g., DFT) can model these interactions to predict solvent effects .
Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?
- Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or enzymatic resolution to isolate the (3R) enantiomer.
- Analytical validation : Chiral HPLC with polysaccharide-based columns or X-ray crystallography confirms absolute configuration. DFT-based vibrational analysis (applied to similar piperidines) can correlate experimental FTIR/Raman data with theoretical spectra .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound analogs?
- Answer :
- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the bromophenyl ring to assess electronic effects on receptor binding.
- Biological assays : Test analogs in vitro (e.g., 5-HT or opioid receptor binding assays) and in vivo (e.g., antidepressant or anti-Alzheimer models). SAR trends in related compounds, such as kappa opioid receptor antagonists, suggest bulky substituents enhance selectivity .
Q. How can cross-coupling reactions be leveraged to functionalize the 4-bromophenyl moiety in this compound?
- Answer : The bromine atom enables Suzuki-Miyaura coupling with boronic acids under Pd catalysis. For example:
- Conditions : Pd(PPh₃)₄, Na₂CO₃, TBAB, 80°C in DMF/H₂O.
- Applications : Couple with aryl/heteroaryl boronic esters to introduce biaryl or heterocyclic motifs. This method has been validated for bromophenyl-coumarin derivatives, achieving >85% yield .
Methodological Notes
- Contradictions in evidence : reports alkoxypyridine formation in alcohols, but analogous reactions in aprotic solvents (e.g., DMF) may follow divergent pathways. Researchers must validate solvent effects empirically .
- Data gaps : Stereoselective synthesis of this compound is not explicitly detailed in the evidence; inferred strategies from related piperidine syntheses are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
